2-Benzyl-3-methoxybenzoic acid 2-Benzyl-3-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 183874-21-7
VCID: VC21334158
InChI: InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
SMILES: COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

2-Benzyl-3-methoxybenzoic acid

CAS No.: 183874-21-7

Cat. No.: VC21334158

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-3-methoxybenzoic acid - 183874-21-7

Specification

CAS No. 183874-21-7
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 2-benzyl-3-methoxybenzoic acid
Standard InChI InChI=1S/C15H14O3/c1-18-14-9-5-8-12(15(16)17)13(14)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,16,17)
Standard InChI Key IFMZQWXUSIZGHE-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O
Canonical SMILES COC1=CC=CC(=C1CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structural Properties

2-Benzyl-3-methoxybenzoic acid is identified by the CAS registry number 183874-21-7 and possesses the molecular formula C15H14O3 . The structure features a carboxylic acid group attached to a benzene ring, with a benzyl (phenylmethyl) substituent at the ortho position (C-2) and a methoxy group at the meta position (C-3) relative to the carboxylic acid functionality.

Identification Parameters

ParameterValue
Common Name2-Benzyl-3-methoxybenzoic acid
IUPAC Name3-Methoxy-2-(phenylmethyl)benzoic acid
CAS Registry Number183874-21-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
InChIKeyIFMZQWXUSIZGHE-UHFFFAOYSA-N
Exact Mass242.094294304

The compound features three key functional groups: a carboxylic acid, a methoxy group, and a benzyl moiety, which collectively determine its chemical behavior and reactivity patterns.

Physical Properties

The physical properties of 2-benzyl-3-methoxybenzoic acid can be inferred from related compounds in the methoxybenzoic acid family. While specific data for this compound is limited in the literature, comparable compounds provide insight into its likely physical characteristics.

Estimated Physical Properties

PropertyValueNotes
Physical AppearanceLight yellow to off-white solidBased on related benzoic acid derivatives
Melting PointEstimated 105-120°CExtrapolated from similar compounds
Boiling PointEstimated >300°CBased on 3-methoxybenzoic acid (330.7±27.0°C at 760 mmHg)
DensityApproximately 1.2-1.6 g/cm³Extrapolated from related methoxybenzoic acids
SolubilitySoluble in organic solvents; limited water solubilityTypical of benzoic acid derivatives
LogPEstimated 2.0-2.8Based on related structures

The presence of both the methoxy group and the benzyl substituent affects its solubility profile, making it more soluble in organic solvents than in water, which is characteristic of many substituted benzoic acids .

Chemical Reactivity

Acid-Base Properties

As a carboxylic acid, 2-benzyl-3-methoxybenzoic acid exhibits acidic properties. The pKa value is estimated to be around 4.0-4.2, comparable to other substituted benzoic acids . This acidity allows it to form salts with bases and participate in esterification reactions.

Reactive Functional Groups

The compound contains three key functional groups that define its reactivity:

  • Carboxylic acid group: Participates in esterification, amidation, and salt formation

  • Methoxy group: Provides a site for potential demethylation or other transformations

  • Benzyl group: Offers opportunities for functionalization through the benzylic position

These functional groups make 2-benzyl-3-methoxybenzoic acid a versatile starting material for various chemical transformations.

Synthesis Methods

Several synthetic approaches can be employed to prepare 2-benzyl-3-methoxybenzoic acid, based on the methodologies used for related compounds.

Benzylation of 3-Methoxybenzoic Acid

Applications and Uses

Chemical Intermediate

2-Benzyl-3-methoxybenzoic acid serves as a valuable building block for the synthesis of more complex molecules, including:

  • Pharmaceutically active compounds

  • Advanced materials

  • Specialty chemicals

Pharmaceutical Applications

Related benzyl-substituted methoxybenzoic acids have been employed in medicinal chemistry. For example, derivatives of 2-benzyl-3-methoxybenzoic acid have been explored in the development of quinazoline-2,4(1H,3H)-dione derivatives, which have potential as TRPC5 modulators .

The filtrate from certain reactions involving 6-amino-2-benzyl-3-methoxybenzoic acid has been used in pharmaceutical research, suggesting potential biological activity for this class of compounds .

Analytical Characterization

The analytical characterization of 2-benzyl-3-methoxybenzoic acid typically employs various instrumental techniques:

NMR Spectroscopy

The 1H NMR spectrum would display characteristic signals for:

  • Aromatic protons from both the substituted benzoic acid ring and the benzyl group

  • Methoxy protons (singlet at approximately 3.8-4.0 ppm)

  • Benzyl CH2 protons (singlet at approximately 4.0-4.2 ppm)

  • Carboxylic acid proton (broad singlet at approximately 10-13 ppm)

IR Spectroscopy

Characteristic IR absorption bands would include:

  • O-H stretching (broad band at 2500-3300 cm-1)

  • C=O stretching (strong band at 1680-1730 cm-1)

  • C-O stretching (1200-1320 cm-1)

  • Aromatic C=C stretching (1450-1650 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation of 2-benzyl-3-methoxybenzoic acid and related compounds.

Comparative Analysis

Comparison with Related Compounds

CompoundMolecular WeightKey DifferencesNotable Properties
2-Benzyl-3-methoxybenzoic acid242.27 g/molReference compoundCombined benzyl and methoxy functionalities
3-Methoxybenzoic acid152.15 g/molLacks benzyl groupmp 105-107°C, pKa 4.10
2-Bromobenzoic acid201.03 g/molContains Br instead of benzyl and methoxy groupsMore reactive toward nucleophilic substitution
2-Benzylbenzoic acid212.24 g/molLacks methoxy groupIncreased hydrophobicity
2-(2-carboxyphenyl)-3-methoxybenzoic acid272.25 g/molContains additional carboxyl groupHigher acidity, more polar

The presence of both benzyl and methoxy groups in 2-benzyl-3-methoxybenzoic acid imparts unique physical and chemical properties compared to other substituted benzoic acids. The benzyl group increases lipophilicity while the methoxy group influences electronic properties and hydrogen bonding capabilities.

Research Significance

Medicinal Chemistry

The structural features of 2-benzyl-3-methoxybenzoic acid make it potentially valuable in medicinal chemistry research. Related compounds have been investigated for various biological activities:

  • As building blocks for the synthesis of TRPC5 modulators

  • In the development of novel pharmaceutical agents

  • As structural elements in compounds with potential therapeutic properties

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-benzyl-3-methoxybenzoic acid represents an important intermediate with multiple functional handles for further elaboration. The presence of the carboxylic acid, methoxy, and benzyl groups provides opportunities for selective functionalization and derivatization.

Future Research Directions

Future research on 2-benzyl-3-methoxybenzoic acid may focus on:

  • Development of improved synthetic routes with higher yields and greater stereoselectivity

  • Exploration of its potential biological activities and pharmaceutical applications

  • Investigation of its utility as a building block for the synthesis of complex molecules

  • Structure-activity relationship studies to understand the influence of the benzyl and methoxy substituents on biological properties

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